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Compound of Interest

Compound Name:
4-(2-

Cyclopropylethenyl)morpholine

Cat. No.: B588612 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental spectroscopic data (NMR, IR, MS) for the target compound,

4-(2-Cyclopropylethenyl)morpholine, is not readily available in the surveyed scientific

literature. This guide provides predicted spectroscopic data based on the analysis of the

constituent chemical moieties (morpholine, cyclopropyl, and vinyl groups) and outlines a

general synthetic and characterization workflow. All data presented is therefore illustrative and

should be used as a reference for experimental design and data interpretation.

Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic signatures for 4-(2-
Cyclopropylethenyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The

predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for 4-(2-
Cyclopropylethenyl)morpholine are summarized below. These predictions are based on

typical values for N-substituted morpholines and vinyl compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

Morpholine H-2/H-6

(O-CH₂)
3.70 - 3.80 Triplet 4.5 - 5.0

Morpholine H-3/H-5

(N-CH₂)
2.50 - 2.65 Triplet 4.5 - 5.0

Vinylic Proton (α to N) 5.90 - 6.30 Doublet ~15.0 (trans)

Vinylic Proton (β to N) 4.80 - 5.20 Doublet of Doublets
~15.0 (trans), ~7.5 (to

cyclopropyl)

Cyclopropyl Methine

Proton
0.90 - 1.30 Multiplet -

Cyclopropyl

Methylene Protons
0.40 - 0.90 Multiplet -

Table 2: Predicted ¹³C NMR Spectroscopic Data

Assignment Predicted Chemical Shift (δ, ppm)

Morpholine C-2/C-6 (O-CH₂) 66.0 - 68.0

Morpholine C-3/C-5 (N-CH₂) 53.0 - 55.0

Vinylic Carbon (α to N) 130.0 - 135.0

Vinylic Carbon (β to N) 100.0 - 105.0

Cyclopropyl Methine Carbon 12.0 - 18.0

Cyclopropyl Methylene Carbons 5.0 - 12.0

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic vibrational frequencies expected for 4-(2-Cyclopropylethenyl)morpholine are

listed below.
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Table 3: Predicted Infrared (IR) Absorption Bands

Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H Stretch (Vinyl &

Cyclopropyl)
3100 - 3000 Medium

C-H Stretch (Aliphatic) 2980 - 2840 Strong

C=C Stretch (Vinyl) 1650 - 1620 Medium

C-O-C Stretch (Ether) 1120 - 1100 Strong

C-N Stretch (Tertiary Amine) 1150 - 1050 Medium

=C-H Bend (trans-Vinyl) 980 - 960 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment

167 [M]⁺ (Molecular Ion)

166 [M-H]⁺

86 [C₄H₈NO]⁺ (Morpholine ring fragment)

81 [C₆H₉]⁺ (Cyclopropylethenyl fragment)

Experimental Protocols
The following are general experimental protocols for the synthesis and spectroscopic analysis

of a compound like 4-(2-Cyclopropylethenyl)morpholine.
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Proposed Synthesis
A plausible synthetic route to 4-(2-Cyclopropylethenyl)morpholine is via a Wittig reaction

between cyclopropylmethyltriphenylphosphonium bromide and 4-morpholinecarboxaldehyde.

Preparation of the Ylide: Cyclopropylmethyltriphenylphosphonium bromide is treated with a

strong base, such as n-butyllithium, in an anhydrous solvent like THF at low temperature to

generate the corresponding ylide.

Wittig Reaction: 4-Morpholinecarboxaldehyde, dissolved in anhydrous THF, is added

dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature

and stirred until completion.

Work-up and Purification: The reaction is quenched with water, and the product is extracted

with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 500 MHz

spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal

standard.

IR Spectroscopy: The IR spectrum would be obtained using a FT-IR spectrometer, with the

sample prepared as a thin film on a NaCl plate.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed on a

time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) to

confirm the elemental composition.

Workflow and Pathway Diagrams
The following diagrams illustrate the proposed synthetic pathway and the general workflow for

characterization.
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Caption: Proposed Wittig Reaction Synthesis Pathway.
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Caption: General Experimental and Analytical Workflow.
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of 4-(2-Cyclopropylethenyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b588612#spectroscopic-data-nmr-ir-ms-of-4-2-
cyclopropylethenyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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